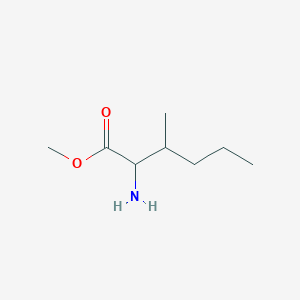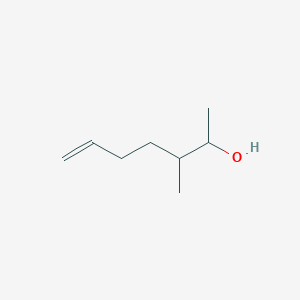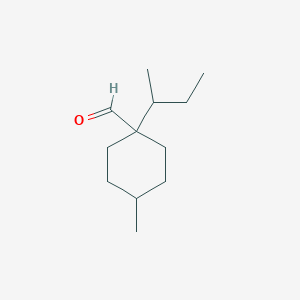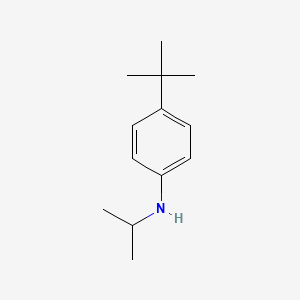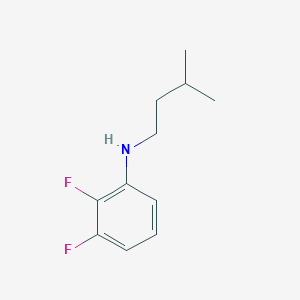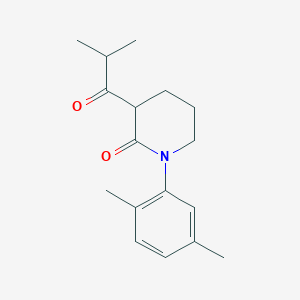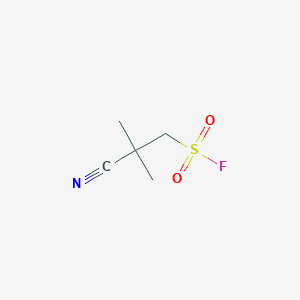
2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C5H8FNO2S It is a derivative of ethanesulfonyl fluoride, featuring a cyano group and two methyl groups attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride typically involves the reaction of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common reagents used in this synthesis include potassium fluoride or cesium fluoride, which act as fluoride donors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis: The major product is 2-cyano-2,2-dimethylethane-1-sulfonic acid.
Reduction: The major product is 2-amino-2,2-dimethylethane-1-sulfonyl fluoride.
Scientific Research Applications
2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acid residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2,2-dimethylethane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
2-Cyano-2,2-dimethylethane-1-sulfonamide: Contains an amide group instead of fluoride.
2-Cyano-2,2-dimethylethane-1-sulfonic acid: The hydrolyzed form of the sulfonyl fluoride.
Uniqueness
2-Cyano-2,2-dimethylethane-1-sulfonyl fluoride is unique due to its combination of a cyano group and a sulfonyl fluoride group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications. The presence of the fluoride group enhances its reactivity towards nucleophiles, distinguishing it from its chloride and amide counterparts.
Properties
Molecular Formula |
C5H8FNO2S |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-cyano-2-methylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H8FNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3 |
InChI Key |
WXXSEQRTLYSJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


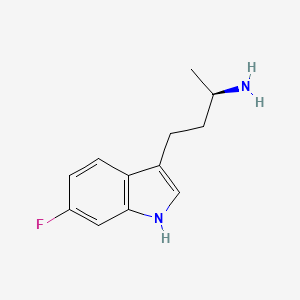
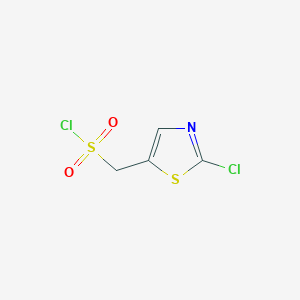
![2-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13263564.png)
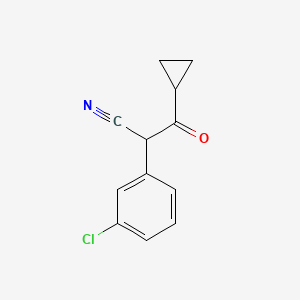
![2-[(Octan-2-yl)amino]propan-1-ol](/img/structure/B13263571.png)

